N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a nitro group, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position.
Acylation: The nitrated product is then acylated with 3-piperidin-1-ylpropanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is N-(2-amino-5-methoxyphenyl)-3-piperidin-1-ylpropanamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but lacks the piperidine ring.
N-(2-methoxy-5-nitrophenyl)-3,4,5-trimethoxybenzamide: Contains additional methoxy groups on the benzene ring.
Uniqueness
N-(2-methoxy-5-nitrophenyl)-3-(piperidin-1-yl)propanamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N3O4 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H21N3O4/c1-22-14-6-5-12(18(20)21)11-13(14)16-15(19)7-10-17-8-3-2-4-9-17/h5-6,11H,2-4,7-10H2,1H3,(H,16,19) |
InChI Key |
OXTQLPABKSYWCK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCCCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.